molecular formula C12H17Cl2N3O6S B196261 S-(1,2-Dichlorovinyl)glutathione CAS No. 96614-59-4

S-(1,2-Dichlorovinyl)glutathione

Cat. No. B196261
CAS RN: 96614-59-4
M. Wt: 402.3 g/mol
InChI Key: IXARYIJEQUJTIZ-KWRIXSAHSA-N
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Description

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a chemical compound that has been extensively studied in the field of toxicology and biochemistry. It is a metabolite of the pesticide 1,2-dichloroethane (DCE), which is widely used in industry and agriculture. DCVG is formed in the liver and is excreted in the urine.

Scientific Research Applications

Nephrotoxicity Mechanisms

S-(1,2-Dichlorovinyl)glutathione has been extensively studied for its nephrotoxic properties. It's found that agents inhibiting gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and renal organic anion transport systems protect against its nephrotoxicity (Elfarra, Jakobson, & Anders, 1986). Additionally, this compound and its related compound, S-(1,2-dichlorovinyl)-L-cysteine, cause cell death in isolated rat kidney cells through mechanisms involving metabolism by gamma-glutamyltransferase and inhibition of mitochondrial function (Lash & Anders, 1986).

Transport and Uptake

The transport of this compound in renal basal-lateral membrane vesicles and isolated kidney cells has been demonstrated. This transport is mediated by a sodium-coupled system, suggesting a role in efficient delivery to kidney cells, contributing to its nephrotoxicity (Lash & Jones, 1985).

Role in Metabolism

Research indicates that this compound is involved in the metabolism of trichloroethene, a process that may contribute to the nephrocarcinogenic effects observed after long-term administration in male rats (Dekant, Koob, & Henschler, 1990). The formation of this compound from dichloroacetylene, its identification in rat tissues and subcellular fractions, further implicates it in organ-specific toxicities (Patel, Birner, Dekant, & Anders, 1994).

Mutagenicity

The mutagenicity of this compound has been studied in the Ames test. It is found to be mutagenic, and the biotransformation to mutagenic intermediates involves gamma-glutamyltransferase and cysteine conjugate beta-lyase (Vamvakas, Elfarra, Dekant, Henschler, & Anders, 1988).

Brain Uptake

Studies show that this compound and its cysteine S-conjugate are taken up by the brain, possibly linking it to the neurotoxicity of dichloroacetylene. The transport of S-(1,2-dichlorovinyl)-L-cysteine in the brain is mediated by the sodium-independent system-L transporter for neutral amino acids (Patel, Fullone, & Anders, 1993).

properties

CAS RN

96614-59-4

Molecular Formula

C12H17Cl2N3O6S

Molecular Weight

402.3 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1

InChI Key

IXARYIJEQUJTIZ-KWRIXSAHSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Purity

> 95%

quantity

Milligrams-Grams

sequence

XXG

synonyms

DCVG cpd
S-(1,2-dichlorovinyl)-glutathione
S-(1,2-dichlorovinyl)glutathione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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